

An In-depth Technical Guide to MIDD0301: Chemical Structure, Synthesis, and Biological Activity

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Compound of Interest

Compound Name: MIDD0301

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Abstract

MIDD0301 is a novel, orally available, small molecule that acts as a positive allosteric modulator of the γ -aminobutyric acid type A (GABAA) receptor. It has demonstrated significant potential as a therapeutic agent for bronchoconstrictive diseases such as asthma. Unlike traditional benzodiazepines, **MIDD0301** exhibits limited brain penetration, thereby reducing the risk of central nervous system (CNS) side effects. This technical guide provides a comprehensive overview of the chemical structure, an improved and scalable synthesis protocol, and a detailed summary of the in vitro and in vivo pharmacological properties of **MIDD0301**. The document includes structured data tables for easy comparison of quantitative information, detailed experimental protocols for key assays, and visualizations of relevant pathways and workflows to support further research and development efforts.

Chemical Structure and Properties

MIDD0301, also known as GL-II-93, is a chiral imidazobenzodiazepine derivative. Its chemical structure is characterized by a fused imidazole ring, a benzodiazepine core, and strategic substitutions that contribute to its unique pharmacological profile.

- IUPAC Name: (R)-8-bromo-6-(2-fluorophenyl)-4-methyl-4H-benzo[f]imidazo[1,5-a][1][2]diazepine-3-carboxylic acid[2]
- SMILES String: C[C@H]1N=C(c2ccccc2F)c3cc(Br)ccc3N=C1c4cncn4C(=O)O
- Molecular Formula: C₁₉H₁₃BrFN₃O₂
- Molecular Weight: 414.23 g/mol

Physicochemical Properties:

Property	Value	Reference
XLogP3	2.7	
Hydrogen Bond Donor Count	1	
Hydrogen Bond Acceptor Count	5	
Rotatable Bond Count	2	
Exact Mass	413.0226 g/mol	
Monoisotopic Mass	413.0226 g/mol	
Topological Polar Surface Area	66.9 Å ²	
Heavy Atom Count	26	
Formal Charge	0	
Complexity	605	

Synthesis of MIDD0301

An improved and scalable four-step synthesis for **MIDD0301** has been developed to overcome challenges related to the low reactivity of the starting aniline and racemization at the chiral center. This method avoids the need for column chromatography, making it suitable for larger-scale production.[1][2][3]

Synthesis Workflow



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MIDD0301 Synthesis Workflow.

Experimental Protocol: Improved Scale-up Synthesis[1] [2]

Step 1: (R)-7-bromo-5-(2-fluorophenyl)-3-methyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one To a solution of 2-amino-5-bromo-2'-fluorobenzophenone in toluene is added D-alanine N-carboxyanhydride. Trifluoroacetic acid is then added, and the mixture is heated to 50°C. After completion of the reaction, the mixture is neutralized with triethylamine to induce cyclization. The product is isolated by filtration.

Step 2: Iminophosphate Formation The benzodiazepine from Step 1 is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -20°C. Potassium tert-butoxide is added, followed by the dropwise addition of diethyl chlorophosphate. The reaction is maintained at -20°C.

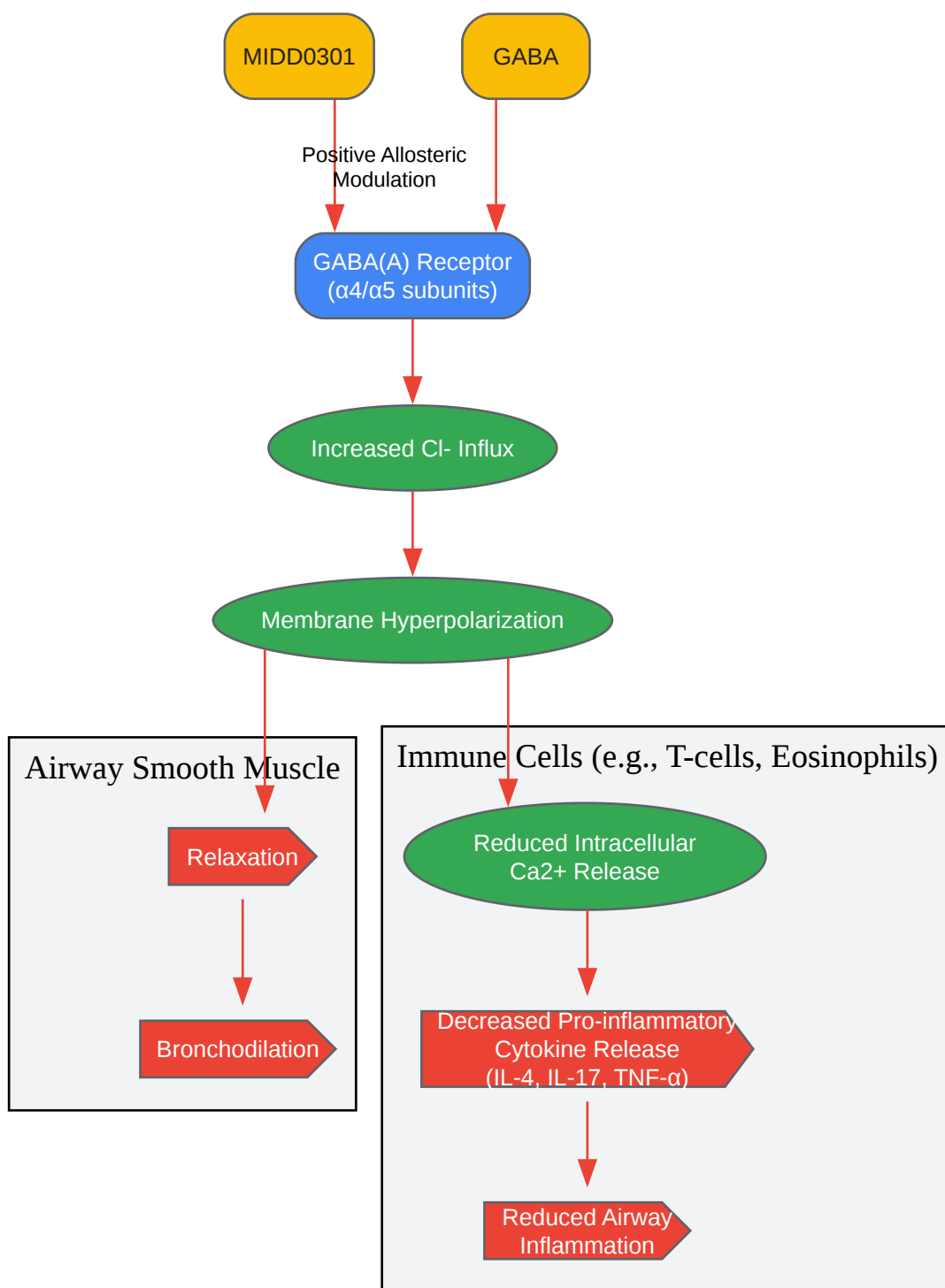
Step 3: Ethyl (R)-8-bromo-6-(2-fluorophenyl)-4-methyl-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate To the solution containing the iminophosphate from Step 2 at -20°C, a solution of ethyl isocyanacetate in THF is added, followed by the addition of potassium tert-butoxide. The resulting product is precipitated and collected by filtration.

Step 4: (R)-8-bromo-6-(2-fluorophenyl)-4-methyl-4H-benzo[f]imidazo[1,5-a][1][2]diazepine-3-carboxylic acid (**MIDD0301**) The ethyl ester from Step 3 is suspended in a mixture of THF and water. Sodium hydroxide is added, and the mixture is heated to 55°C. After hydrolysis is complete, the solution is cooled, and the pH is adjusted to precipitate **MIDD0301**. The final product is collected by filtration and can be further purified by recrystallization.

Biological Activity and Mechanism of Action

MIDD0301 is a positive allosteric modulator of the GABAA receptor, meaning it enhances the effect of GABA without directly activating the receptor itself.[1][4] This modulation leads to an increase in chloride ion influx, resulting in hyperpolarization of the cell membrane and subsequent functional inhibition. This mechanism is central to its bronchodilatory and anti-inflammatory effects observed in preclinical models of asthma.[1]

Signaling Pathway



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MIDD0301 Signaling Pathway.

In Vitro Activity

Assay	Cell Type/System	Parameter	Value	Reference
Patch Clamp	CD4+ T-cells from asthmatic mice	EC ₅₀ (transmembrane current potentiation)	17 nM	[1]
Receptor Binding	Rat brain	IC ₅₀	26.3 nM	[5]
Microsomal Stability	Human liver microsomes	t _{1/2}	> 25 hours	[1][6]
Microsomal Stability	Mouse liver microsomes	t _{1/2}	> 9 hours	[1][6]

In Vivo Pharmacokinetics (Mice, Oral Administration)

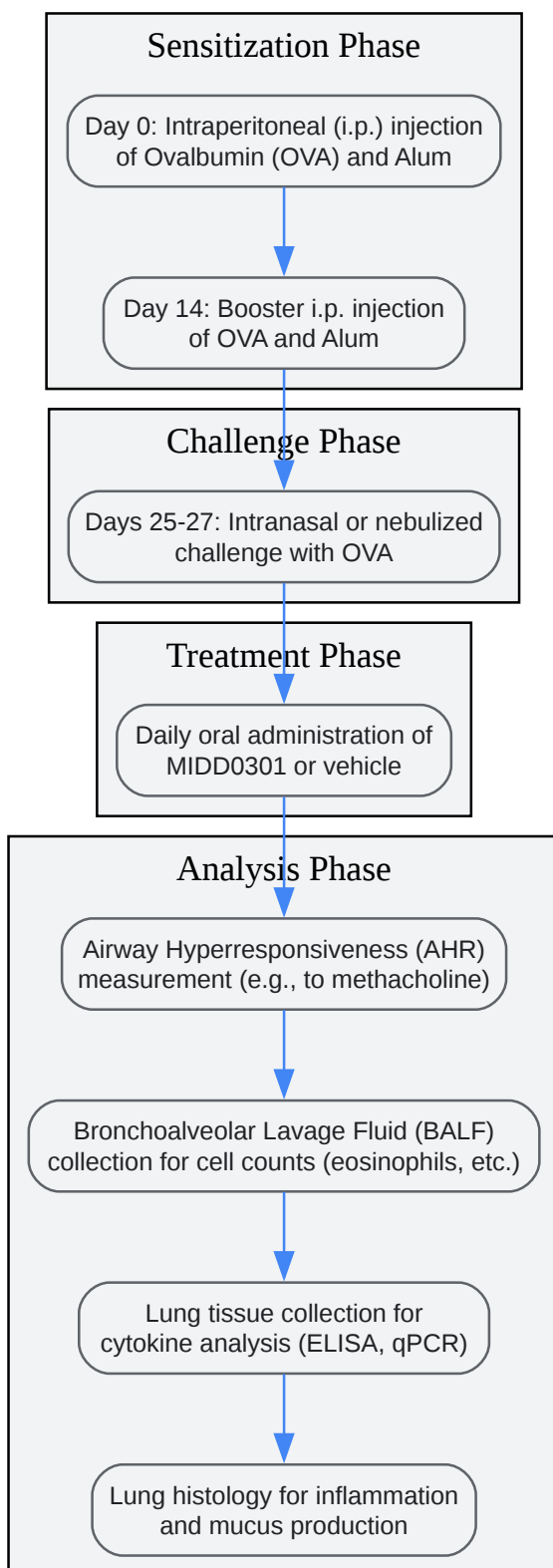
Parameter	Dose	Tissue	Value	Reference
t _{1/2} (half-life)	25 mg/kg	Serum	13.9 hours	[1]
t _{1/2} (half-life)	25 mg/kg	Lung	3.9 hours	[1]
AUC (Area Under the Curve)	25 mg/kg	Serum	84.0 µMh	[1]
AUC (Area Under the Curve)	25 mg/kg	Lung	56.0 µMh	[1]
T _{max} (Time to maximum concentration)	25 mg/kg	Blood	20 minutes	[7]

Key Experimental Protocols

Ovalbumin-Induced Murine Model of Asthma[1][8][9]

This model is widely used to mimic the allergic airway inflammation characteristic of asthma.

Experimental Workflow:



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Ovalbumin-Induced Asthma Model Workflow.

Protocol:

- Sensitization: Mice are sensitized with an intraperitoneal injection of ovalbumin (OVA) emulsified in aluminum hydroxide (alum) on day 0 and day 14.
- Challenge: From day 25 to 27, mice are challenged with aerosolized OVA for a set duration each day to induce an allergic airway response.
- Treatment: **MIDD0301** or vehicle is administered orally to the mice, typically starting before or during the challenge phase and continuing until the end of the experiment.
- Assessment of Airway Hyperresponsiveness (AHR): 24 hours after the final OVA challenge, AHR is assessed by exposing the mice to increasing concentrations of a bronchoconstrictor (e.g., methacholine) and measuring the resulting changes in airway resistance using techniques like whole-body plethysmography.
- Bronchoalveolar Lavage (BAL): Following AHR measurement, mice are euthanized, and a bronchoalveolar lavage is performed to collect cells from the airways. The total and differential cell counts (e.g., eosinophils, macrophages, lymphocytes) in the BAL fluid are determined.
- Lung Tissue Analysis: Lung tissues are collected for histological analysis to assess inflammation and mucus production, and for biochemical assays to measure the levels of pro-inflammatory cytokines such as IL-4, IL-5, IL-13, and IL-17.

Automated Patch Clamp Electrophysiology[10][11][12][13]

This technique is used to measure the effect of **MIDD0301** on the ion channel function of GABAA receptors in specific cell types.

Protocol:

- Cell Preparation: CD4+ T-lymphocytes are isolated from the spleens of OVA-sensitized and challenged mice.

- **Recording:** Whole-cell patch-clamp recordings are performed using an automated patch-clamp system.
- **Solutions:** The external solution contains standard physiological salt concentrations. The internal solution within the pipette contains a salt solution that mimics the intracellular environment and includes GABA at a fixed concentration (e.g., 600 nM).
- **Drug Application:** Increasing concentrations of **MIDD0301** are applied to the cells while recording the transmembrane current. The potentiation of the GABA-induced current by **MIDD0301** is measured.
- **Data Analysis:** The concentration-response data is fitted to a logistical equation to determine the EC₅₀ value, which represents the concentration of **MIDD0301** that produces 50% of its maximal effect.

Conclusion

MIDD0301 represents a promising first-in-class therapeutic candidate for asthma and other bronchoconstrictive diseases. Its unique chemical structure allows for potent positive allosteric modulation of GABAA receptors in the airways and on immune cells, leading to both bronchodilation and anti-inflammatory effects. The improved, scalable synthesis facilitates the production of this chiral molecule with high purity and enantiomeric excess. The comprehensive in vitro and in vivo data presented in this guide underscore the potential of **MIDD0301** as a safe and effective treatment, warranting further clinical investigation. The detailed protocols and structured data provided herein are intended to serve as a valuable resource for researchers in the fields of respiratory medicine, pharmacology, and drug development.

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